molecular formula C20H17N5O2 B11031943 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide

Cat. No.: B11031943
M. Wt: 359.4 g/mol
InChI Key: AEQXQMCXNKOUAI-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzoxazole moiety, a pyrimidine ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide typically involves multiple steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with formic acid or its derivatives under acidic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Coupling Reactions: The benzoxazole and pyrimidine intermediates are then coupled through a series of nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper complexes.

    Final Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while nitration could introduce a nitro group onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, particularly those involving microbial infections or cancer.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide would depend on its specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit key enzymes or proteins essential for bacterial survival. In the case of anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxamide: Lacks the N-(2-methylphenyl) group.

    2-(1,3-Benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide: Lacks the methyl group on the phenyl ring.

    2-(1,3-Benzoxazol-2-ylamino)-4-methyl-N-(2-chlorophenyl)pyrimidine-5-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the specific substituents in 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide can significantly influence its chemical reactivity and biological activity. The combination of the benzoxazole and pyrimidine rings, along with the specific carboxamide substitution, may confer unique properties such as enhanced binding affinity to biological targets or improved pharmacokinetic profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C20H17N5O2/c1-12-7-3-4-8-15(12)23-18(26)14-11-21-19(22-13(14)2)25-20-24-16-9-5-6-10-17(16)27-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25)

InChI Key

AEQXQMCXNKOUAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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